molecular formula C19H13F3N4O2 B11780561 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B11780561
M. Wt: 386.3 g/mol
InChI Key: SMNJFJKBXIDELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a complex organic compound featuring a unique structure that includes a pyrrolo[1,2-c]imidazole core, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-c]imidazole derivatives, pyridine-containing molecules, and trifluoromethyl-substituted compounds. Examples include:

  • Pyrrolo[1,2-c]imidazole derivatives with different substituents.
  • Pyridine-containing compounds with various functional groups.
  • Trifluoromethyl-substituted benzonitriles with different core structures.

Uniqueness

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

4-(1,3-dioxo-7-pyridin-4-yl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)15-9-13(2-1-12(15)10-23)26-17(27)16-14(5-8-25(16)18(26)28)11-3-6-24-7-4-11/h1-4,6-7,9,14,16H,5,8H2

InChI Key

SMNJFJKBXIDELY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C1C3=CC=NC=C3)C(=O)N(C2=O)C4=CC(=C(C=C4)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.